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Glyceryl 1,3-diferulate

Cat. No.: B12303842
CAS No.: 83008-46-2
M. Wt: 444.4 g/mol
InChI Key: PATJZXBBUQEFOY-NXZHAISVSA-N
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Description

Contextualization within Ferulic Acid Derivatives and Phenolic Lipids

Glyceryl 1,3-diferulate is structurally a di-ester formed from a glycerol (B35011) backbone and two ferulic acid molecules. This places it within the broader class of ferulic acid derivatives . Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, is known for its antioxidant properties. nih.gov However, its application in lipophilic systems is often limited by its hydrophilic nature. acs.org The esterification of ferulic acid with glycerol to form compounds like this compound is a strategy to enhance its lipophilicity, thereby broadening its potential for study in lipid-based environments. acs.orgresearchgate.net

This modification also positions this compound as a phenolic lipid . Phenolic lipids are amphipathic molecules that possess a polar phenolic head and a nonpolar lipid tail. This dual nature is of significant interest in research as it influences how these molecules interact with biological membranes and lipid-water interfaces. The study of phenolic lipids like this compound contributes to the understanding of how structural modifications impact the physicochemical and biological properties of natural phenolic compounds. mdpi.com

Significance in Natural Product Chemistry and Biotransformation Studies

The synthesis and characterization of this compound are significant areas of focus in natural product chemistry . While found in some plants, its isolation from natural sources often yields low quantities. nih.gov Consequently, chemical and, more prominently, enzymatic synthesis methods are actively researched. nih.gov

Biotransformation , particularly through enzymatic catalysis, has emerged as a key area of investigation for producing this compound. Lipases are commonly employed enzymes for the transesterification or esterification reactions that yield this compound. nih.govvulcanchem.com Research in this domain often centers on optimizing reaction conditions to maximize yield and purity. This includes studying the effects of different lipases, substrates (e.g., ethyl ferulate and glycerol or triglycerides), solvent systems (including solvent-free conditions), temperature, and reaction times. ftb.com.hr The use of immobilized enzymes is also a significant aspect of these biotransformation studies, as it allows for enzyme reusability and more sustainable production processes. vulcanchem.com

The study of this compound in biotransformation extends to its formation as a byproduct in larger-scale enzymatic reactions, such as the transesterification of vegetable oils with ethyl ferulate. nih.gov Understanding the conditions that favor its formation is crucial for both maximizing its production when desired and minimizing it when it is considered an impurity.

Overview of Research Trajectories for this compound

The research trajectories for this compound are primarily centered on three interconnected areas: synthesis optimization, physicochemical characterization, and exploration of its functional properties.

A major thrust of the research is the development of efficient and sustainable synthesis methods . This includes the continuous refinement of enzymatic biotransformation processes to achieve higher yields and purity. ftb.com.hr The use of response surface methodology (RSM) to statistically optimize reaction parameters is a common approach. acs.org Furthermore, research is exploring novel reaction media, such as ionic liquids, to enhance enzymatic stability and reaction rates.

Another key research direction is the detailed physicochemical characterization of this compound. This involves the use of analytical techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for structural elucidation and purity assessment. nih.govepa.gov Studies also investigate its properties such as solubility and stability, which are crucial for understanding its behavior in various systems. ftb.com.hr The development of effective purification techniques, such as flash chromatography, is also an important aspect of this research trajectory, enabling the isolation of high-purity this compound for further study. nih.gov

Finally, a significant portion of the research is implicitly driven by the need to understand the functional properties of this compound, which stems from the known bioactivities of its parent compound, ferulic acid. While this article excludes detailed discussions on biological effects, it is the prospect of these properties that fuels the ongoing research into its synthesis and characterization.

Detailed Research Findings

The following interactive data tables summarize key findings from academic research on the synthesis of this compound and related compounds.

Table 1: Enzymatic Synthesis of Feruloylated Glycerols

EnzymeSubstratesKey Reaction ConditionsProduct(s)Yield/ConversionReference
Novozym 435Ethyl ferulate, Soybean oil60°C1,3-diferuloyl-sn-glycerolIsolated as a byproduct nih.gov
Pectinase PL "Amano" (containing ferulic acid esterase)Ferulic acid, GlycerolpH 4.0, 50°C, in glycerol/acetate buffer (98:2 v/v)Glyceryl ferulate- vulcanchem.com
Bacillus subtilis AKL 13 Lipase (B570770)Ferulic acid, Glycerol50°C, 96 hGlyceryl ferulate35% yield epa.gov
Novozym 435Ethyl ferulate, Tributyrin53.6°C, 5.5 daysFeruloyl butyryl glycerides81.2% conversion acs.org
Novozym 435Ethyl ferulate, Castor oil90°C, 72 h, solvent-freeFeruloylated structured lipids~100% EF conversion

Table 2: Physicochemical and Separation Data for this compound

Property/TechniqueDescriptionFindingsReference
Appearance Physical state and colorWhite, crystalline solid nih.gov
Molecular Formula Elemental compositionC23H24O9 chemspider.com
Average Mass Calculated molecular weight444.436 g/mol
Flash Chromatography Purification methodSeparation from a reaction mixture using a silica (B1680970) gel stationary phase and a hexane/acetone mobile phase.Successful isolation of 1,3-diferuloyl-sn-glycerol from a transesterification precipitate with a yield of 39.6 ± 1.7%.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24O9 B12303842 Glyceryl 1,3-diferulate CAS No. 83008-46-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83008-46-2

Molecular Formula

C23H24O9

Molecular Weight

444.4 g/mol

IUPAC Name

[2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxypropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C23H24O9/c1-29-20-11-15(3-7-18(20)25)5-9-22(27)31-13-17(24)14-32-23(28)10-6-16-4-8-19(26)21(12-16)30-2/h3-12,17,24-26H,13-14H2,1-2H3/b9-5+,10-6+

InChI Key

PATJZXBBUQEFOY-NXZHAISVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCC(O)COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC(COC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O

Origin of Product

United States

Natural Occurrence and Distribution in Biological Systems

Taxonomic Distribution across the Plant Kingdom

Glyceryl 1,3-diferulate is found across the plant kingdom, with its presence documented in various plant families. It is considered a nearly ubiquitous component in higher plants. mdpi.com Research has identified its occurrence in both monocotyledonous and dicotyledonous plants, suggesting a conserved role. For instance, it has been isolated from species within the Poaceae (grass) family, such as wheat (Triticum spp.) and Aegilops, which are considered ancestors of cultivated wheat. mdpi.comgerli.comresearchgate.net It is also found in the Solanaceae family, notably in potatoes (Solanum tuberosum). mdpi.comresearchgate.net Furthermore, its presence has been noted in the Liliaceae family, specifically in lilies (Lilium spp.). mdpi.com The widespread distribution of ferulic acid, the precursor to this compound, throughout the plant kingdom underscores the potential for this compound's broad taxonomic occurrence. mdpi.com

Localization within Specific Plant Tissues and Organs

The distribution of this compound is not uniform throughout the plant; it is localized in specific tissues and organs where it contributes to structural integrity and protection.

Occurrence in Fruits (e.g., Aegilops)

This compound has been identified in the fruits of Aegilops, a genus of grasses closely related to wheat. gerli.com In these plants, the compound is found within the fruit structures, although its specific localization and function require further investigation. Its presence in the fruits suggests a potential role in protecting the developing seed.

Identification in Plant Xylem and Bulbs

The presence of feruloylated glycerols has also been noted in other plant parts, including the xylem and bulbs. For instance, 1-feruloyl-sn-glycerol has been found in the xylem of Populus tremula x Populus tremuloides (a hybrid aspen) and in the bulbs of Lilium lancifolium (lance-leaved lily). ebi.ac.uk While direct identification of this compound in these specific tissues is less documented, the occurrence of its closely related precursor suggests the potential for its presence and a role in the structural components of these tissues.

Co-occurrence with Related Phenylpropenoids (e.g., 1-Feruloyl-sn-Glycerol)

This compound is frequently found alongside other related phenylpropenoids, most notably 1-feruloyl-sn-glycerol. mdpi.comacs.org In potato periderm, both 1,3-diferuloyl-sn-glycerol and a smaller quantity of monoferuloylglycerol have been isolated from the suberin. researchgate.netacs.org This co-occurrence is also observed during the enzymatic synthesis of these compounds. mdpi.comresearchgate.net The enzymatic transesterification of ethyl ferulate with vegetable oil yields a mixture where both 1,3-diferuloyl-sn-glycerol and 1-feruloyl-sn-glycerol are major components of the resulting precipitate. mdpi.com This consistent co-occurrence in both natural and synthetic contexts points to a shared biosynthetic pathway and potentially synergistic functions within the plant.

Table 1: Natural Occurrence of this compound and Related Compounds

Plant/TissueCompound(s) IdentifiedReference
Potato (Solanum tuberosum) PeridermThis compound, 1-Feruloyl-sn-glycerol mdpi.comresearchgate.netacs.org
Aegilops spp. Fruits1,3-Diferulylglycerols gerli.com
Wheat (Triticum spp.)Feruloylated glycerol (B35011) mdpi.comresearchgate.net
Lily (Lilium spp.) BulbsFeruloylated glycerol mdpi.com
Populus tremula x Populus tremuloides Xylem1-Feruloyl-sn-glycerol ebi.ac.uk

Biosynthesis and Biotransformation Pathways of Glyceryl 1,3 Diferulate

Enzymatic Pathways and Precursor Utilization

The formation of glyceryl 1,3-diferulate is predominantly achieved through enzymatic catalysis, which offers high specificity and milder reaction conditions compared to traditional chemical synthesis. These pathways rely on the strategic utilization of specific precursor molecules.

Role of Ferulic Acid and Ethyl Ferulate

Ferulic acid and its ethyl ester, ethyl ferulate, are the primary acyl donors in the enzymatic synthesis of this compound. Lipases are commonly employed enzymes that catalyze the esterification of glycerol (B35011) with ferulic acid or the transesterification of ethyl ferulate with glycerol.

The direct esterification of ferulic acid with glycerol has been demonstrated, though sometimes with limited success when using chemical catalysts. mdpi.com Enzymatic methods, however, have shown more promise. mdpi.com For instance, a ferulic acid esterase from Aspergillus niger has been used for the esterification of ferulic acid with polyols. mdpi.com

Ethyl ferulate is a widely used precursor due to its favorable solubility and reactivity in enzymatic systems. mdpi.com The glycerolysis of ethyl ferulate, a transesterification reaction with glycerol, can be accomplished using various catalysts, including functionalized ionic liquids and lipases. mdpi.com In one study, the transesterification of ethyl ferulate with glycerol was enhanced using a commercial lipase (B570770) in an ionic liquid medium, achieving a high conversion of ethyl ferulate (~100%) and a notable yield of glyceryl diferulate (45%) under specific conditions. nih.gov

Reaction ParameterValueReference
EnzymeCommercial Lipase nih.gov
SubstratesEthyl Ferulate, Glycerol nih.gov
MediumIonic Liquid (EMIMTF2N) nih.gov
Enzyme Concentration45 mg/mL nih.gov
Temperature70 °C nih.gov
Reaction Time12 hours nih.gov
Ethyl Ferulate Conversion~100% nih.gov
Glyceryl Diferulate Yield45% nih.gov

Glycerol Acylation Mechanisms

The synthesis of this compound involves the acylation of the primary hydroxyl groups at the sn-1 and sn-3 positions of the glycerol backbone. Lipases, which are often 1,3-regiospecific, are particularly suitable for this targeted synthesis. The mechanism of lipase-catalyzed acylation follows a sequential process.

The reaction typically proceeds through a Ping-Pong Bi-Bi mechanism. In the first step, the lipase's active site (commonly a serine residue) attacks the carbonyl carbon of the acyl donor (ferulic acid or ethyl ferulate), forming a covalent acyl-enzyme intermediate and releasing the alcohol or water molecule. Subsequently, a glycerol molecule enters the active site, and its hydroxyl group performs a nucleophilic attack on the acyl-enzyme intermediate, leading to the formation of a monoferuloyl glycerol and regenerating the free enzyme. This process is then repeated for the acylation of the second primary hydroxyl group to yield this compound.

Biocatalytic Production as a Byproduct of Feruloylated Lipids

This compound is frequently generated as a byproduct in the biocatalytic production of feruloylated lipids. mdpi.comnih.govresearchgate.net This process typically involves the transesterification of vegetable oils (triacylglycerols) or their derivatives (mono- and diacylglycerols) with ethyl ferulate, catalyzed by a lipase such as Novozym 435. mdpi.comnih.gov The primary products of this reaction are feruloylated di- and triacylglycerols, where one or more fatty acid moieties on the glycerol backbone are replaced by a feruloyl group. mdpi.com

During this transesterification, this compound and its mono-substituted counterpart, 1-feruloyl-sn-glycerol, are formed as minor products, typically accounting for less than 1% of the total feruloylated species when using vegetable oil triacylglycerols. mdpi.com However, when the reaction is conducted with a mixture of vegetable oil mono- and diacylglycerols, the yield of these feruloylated glycerols can increase to approximately 4%. mdpi.com

In a specific example, the transesterification of ethyl ferulate with a soy-based vegetable oil containing a high percentage of diacylglycerols at 60°C using Novozym 435 resulted in a precipitate after several days. mdpi.com This precipitate was found to be primarily composed of 1,3-diferuloyl-sn-glycerol and 1-feruloyl-sn-glycerol. mdpi.com The yield of this crude precipitate was 4.02% by weight relative to the total feruloylated product. mdpi.com Subsequent purification of this precipitate yielded 1,3-diferuloyl-sn-glycerol in a significant proportion. mdpi.com

ComponentYield from PrecipitateReference
1,3-Diferuloyl-sn-glycerol (F2G)40.6% mdpi.com
1-Feruloyl-sn-glycerol (FG)9.8% mdpi.com

Factors Influencing Biocatalytic Yields and Selectivity

The efficiency and selectivity of the biocatalytic production of this compound are influenced by several key factors within the bioreactor environment.

Impact of Water Concentration in Bioreactors

Water concentration plays a critical role in lipase-catalyzed reactions. While a certain amount of water is essential to maintain the conformational flexibility and catalytic activity of the enzyme, excessive water can shift the reaction equilibrium. In the context of producing feruloylated lipids, an increased water content in the bioreactor has been shown to favor hydrolysis reactions. mdpi.comnih.gov

Synthetic Methodologies and Derivatization Strategies for Glyceryl 1,3 Diferulate

Enzymatic Synthesis Approaches

The synthesis of Glyceryl 1,3-diferulate, a structured lipid with significant antioxidant potential, has increasingly moved towards enzymatic methods due to their high specificity, mild reaction conditions, and environmental compatibility compared to traditional chemical synthesis. These biocatalytic approaches primarily utilize lipases to catalyze the esterification or transesterification of a glycerol (B35011) backbone with ferulic acid or its derivatives.

Lipase-catalyzed transesterification is a prominent route for producing feruloylated glycerols. This process typically involves the reaction of a ferulic acid ester, such as ethyl ferulate, with a glycerol source, which can range from pure glycerol to mono-, di-, or triacylglycerols. The lipase (B570770), often immobilized to enhance stability and reusability, selectively catalyzes the transfer of the feruloyl group to the primary hydroxyl positions (sn-1 and sn-3) of the glycerol backbone.

The selection of an appropriate biocatalyst is critical for the efficient synthesis of this compound. Among the commercially available enzymes, immobilized lipases are favored for their stability and ease of separation from the reaction mixture.

Candida antarctica Lipase B (CALB) : This lipase is one of the most widely used biocatalysts in organic synthesis due to its broad substrate specificity and high stability. viamedica.pl The immobilized form of CALB, commercially known as Novozym 435, is particularly effective. rsc.orgrsc.org It demonstrates high catalytic activity in non-polar organic solvents and is frequently employed for esterification and transesterification reactions involving sterically demanding molecules like ferulic acid. viamedica.pl

Novozym 435 : This commercially available biocatalyst consists of CALB immobilized on a macroporous acrylic resin. rsc.org Its high efficiency in synthesizing feruloylated lipids has been demonstrated in numerous studies. For instance, Novozym 435 has been successfully used to catalyze the transesterification of ethyl ferulate with various acylglycerols to produce mixtures containing feruloylated compounds. mdpi.comresearchgate.netdss.go.th In one specific application, ethyl ferulate was transesterified with a diacylglycerol-rich vegetable oil at 60 °C using Novozym 435, which resulted in a precipitate containing this compound (F2G) and 1-feruloyl-sn-glycerol (FG) as major components. mdpi.comresearchgate.net The enzyme's preference for the sn-1 and sn-3 positions of glycerol is a key advantage in producing symmetrical 1,3-di-substituted glycerols. begellhouse.com

Other lipases, such as those from Rhizomucor miehei (Lipozyme RM IM) and Thermomyces lanuginosus (Lipozyme TL IM), have also been evaluated for the synthesis of 1,3-diacylglycerols (1,3-DAG), although Novozym 435 often exhibits superior performance in terms of conversion and selectivity for these specific structures. researchgate.net

To maximize the yield and purity of this compound, the optimization of key reaction parameters is essential. These parameters significantly influence enzyme activity, reaction equilibrium, and the rate of potential side reactions.

Temperature : The reaction temperature affects both enzyme activity and the solubility of substrates. For Novozym 435, temperatures are typically maintained between 50°C and 70°C. begellhouse.comresearchgate.netnih.gov In one study on the synthesis of a similar compound, 1,3-diferuloyl-2-capryl glycerol, the optimal temperature was found to be 55°C. begellhouse.combegellhouse.com Another process for synthesizing glyceryl ferulate identified 60°C as the optimal temperature. nih.gov

Enzyme Load : The concentration of the biocatalyst directly impacts the reaction rate. Increasing the enzyme load generally accelerates the reaction, but an excessively high amount can increase costs without a proportional increase in yield and may lead to mass transfer limitations. Optimal enzyme dosages reported for related syntheses typically range from 4% to 10% by weight of the reactants. begellhouse.combegellhouse.comnih.gov

Substrate Molar Ratio : The molar ratio of the acyl donor (e.g., ethyl ferulate) to the acyl acceptor (e.g., a triacylglycerol or glycerol) is a critical factor. An excess of one substrate can be used to shift the reaction equilibrium towards product formation. For the synthesis of 1,3-diferuloyl-2-capryl glycerol from tricaprylin (B1683027) and ethyl ferulate, an optimal molar ratio of 1:3 (tricaprylin to ethyl ferulate) was established. begellhouse.combegellhouse.com In the synthesis of glyceryl ferulate from glycerol and ethyl ferulate, a significant excess of glycerol (10:1 molar ratio) was used to achieve a high yield of 96%. nih.gov

The table below summarizes optimized parameters from a study on the synthesis of a structurally related feruloylated designer lipid, 1,3-diferuloyl-2-capryl glycerol (DFC).

ParameterOptimal Value
Temperature55°C
Enzyme Load (Novozym 435)4% (w/w)
Substrate Molar Ratio (Tricaprylin:Ethyl Ferulate)1:3
Reaction Time (with sonication)150 min
Yield92%

Data sourced from a study on the ultrasound-intensified synthesis of 1,3-diferuloyl-2-capryl glycerol. begellhouse.combegellhouse.com

To enhance the sustainability and efficiency of the synthesis, solvent-free reaction systems are increasingly being explored. These systems minimize waste and avoid the use of potentially hazardous organic solvents. researchgate.netnih.govnih.gov

Solvent-Free Synthesis : Performing the transesterification in the absence of a solvent (neat) is advantageous as it increases reactant concentration, which can lead to higher reaction rates and volumetric productivity. A solvent-free process for glyceryl ferulate synthesis was optimized using a vacuum-rotary evaporation strategy to remove the ethanol (B145695) byproduct, driving the reaction to a 96% yield. nih.gov

Sonication (Ultrasound-Assisted Synthesis) : The application of ultrasound is an effective intensification technique that can significantly reduce reaction times and improve yields. begellhouse.combegellhouse.com Sonication enhances mass transfer between the solid enzyme and the liquid substrates, mitigating diffusion limitations. In the synthesis of 1,3-diferuloyl-2-capryl glycerol, ultrasound assistance reduced the reaction time to 150 minutes while achieving a 92% yield. begellhouse.combegellhouse.com Importantly, the study demonstrated that Novozym 435 could be recycled for 13 consecutive cycles under sonication without a significant loss of activity. begellhouse.combegellhouse.com

The following table compares conventional and ultrasound-assisted synthesis for a feruloylated lipid.

ParameterConventional MethodUltrasound-Assisted Method
Reaction Time> 24 hours150 minutes
Maximum YieldNot specified, lower92%
Temperature55°C55°C

Comparative data based on the synthesis of 1,3-diferuloyl-2-capryl glycerol. begellhouse.combegellhouse.com

Ionic liquids (ILs) have emerged as alternative "green" solvents for biocatalytic reactions. auctoresonline.org They are non-volatile, have high thermal stability, and their properties can be tailored by modifying the cation or anion. auctoresonline.org In the context of lipase-catalyzed reactions, ILs can enhance enzyme stability and activity. frontiersin.orgmdpi.com

The glycerolysis of ethyl ferulate has been accomplished without conventional solvents by using functionalized ionic liquids as catalysts. mdpi.com Studies have shown that lipase-catalyzed transesterification can be more effective in certain ionic liquids compared to traditional organic solvents or solvent-free conditions. mdpi.com For instance, the use of 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate (B1224126) ([Emim][TfO]) as a medium for lipase-catalyzed transesterification of soybean oil resulted in a higher yield compared to tert-butanol (B103910) or solvent-free systems. mdpi.com While specific studies on this compound synthesis in ionic liquids are limited, the successful application of ILs in similar lipase-catalyzed feruloylation and transesterification reactions suggests their potential as a viable reaction medium for this synthesis as well. semanticscholar.org

For industrial-scale production, transitioning from batch processes to continuous systems offers significant advantages, including improved productivity, consistent product quality, and reduced operational costs. Packed-bed bioreactors (PBRs) are particularly well-suited for this purpose, especially when using immobilized enzymes.

A pilot-scale (1 metric ton/year) continuously fed, packed-bed enzymatic bioreactor has been developed for the transesterification of ethyl ferulate and vegetable oil triacylglycerols using an immobilized commercial lipase. mdpi.com In this system, the substrate mixture is continuously passed through a column packed with the immobilized enzyme (e.g., Novozym 435). mdpi.com This setup allows for efficient enzyme utilization and straightforward product collection. Continuous operation of a bioreactor for synthesizing glyceryl ferulate was shown to be stable for at least six days without a decrease in conversion, achieving a productivity of 430 kg per cubic meter of reactor volume per day. nih.gov Such systems demonstrate the feasibility of scaling up the enzymatic production of feruloylated glycerols like this compound for commercial applications. mdpi.com

Lipase-Catalyzed Transesterification Protocols

Chemical Synthesis Approaches

The formation of an ester bond between the carboxylic acid of ferulic acid and the hydroxyl groups of glycerol is the fundamental transformation in the synthesis of this compound. However, the presence of two primary hydroxyls and one secondary hydroxyl in glycerol necessitates careful control of reaction conditions to favor the formation of the 1,3-diester over the 1,2- or 1,2,3-triester isomers.

Esterification of Ferulic Acid with Glycerol

Direct esterification of ferulic acid with glycerol is a primary route to glyceryl ferulates. However, achieving high yields of the 1,3-diferulate isomer is challenging without the use of protecting groups, as this method can lead to a mixture of mono-, di-, and triesters. mdpi.com The success of these methods often hinges on the specific reaction conditions and the catalytic system employed.

The Mitsunobu reaction is a powerful tool in organic synthesis for the esterification of alcohols under mild conditions. nih.gov This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate. nih.gov

For the synthesis of this compound, a strategic approach utilizing a protected glycerol derivative is necessary to ensure the desired regioselectivity. A common strategy involves the protection of the secondary hydroxyl group of glycerol, leaving the two primary hydroxyl groups available for esterification. For instance, 2-O-benzylglycerol can be employed as the starting material. The benzyl (B1604629) ether serves as a robust protecting group for the C2 hydroxyl, directing the esterification to the C1 and C3 positions.

The general steps for a Mitsunobu-based synthesis of this compound would be:

Protection of Glycerol: The secondary hydroxyl group of glycerol is selectively protected, for example, by benzylation to form 2-O-benzylglycerol.

Mitsunobu Esterification: 2-O-benzylglycerol is then reacted with two equivalents of ferulic acid under Mitsunobu conditions (e.g., PPh₃/DIAD in a suitable solvent like THF). This step yields 1,3-diferuloyl-2-O-benzylglycerol.

Deprotection: The benzyl protecting group is subsequently removed to afford the final product, this compound. Common deprotection methods for benzyl ethers include catalytic hydrogenolysis (e.g., H₂/Pd-C). organic-chemistry.org

While the de novo synthesis of feruloyl glycerol has been attempted via the Mitsunobu protocol, specific and detailed procedures for the synthesis of the 1,3-diferulate are not extensively reported in the literature, making this an area for further research and development. mdpi.com

Table 1: Representative Reagents in Mitsunobu Reaction for Esterification

Reagent RoleExample Compound
PhosphineTriphenylphosphine (PPh₃)
AzodicarboxylateDiethyl azodicarboxylate (DEAD)
AzodicarboxylateDiisopropyl azodicarboxylate (DIAD)
SolventTetrahydrofuran (THF)

This table is generated based on general knowledge of the Mitsunobu reaction and does not represent a specific, published synthesis of this compound.

Acid-catalyzed condensation, also known as Fischer esterification, is a classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst. While this method is straightforward, its application to the synthesis of this compound is hampered by a lack of selectivity, often resulting in a mixture of products and, in some cases, limited success. mdpi.com

The direct esterification of ferulic acid with glycerol using an acid catalyst like p-toluenesulfonic acid in a solvent that allows for the removal of water (e.g., toluene) has been explored. mdpi.com However, controlling the reaction to selectively form the 1,3-diferulate is challenging due to the similar reactivity of the primary hydroxyl groups and the potential for acyl migration under acidic conditions.

To enhance the selectivity of acid-catalyzed condensation for the synthesis of this compound, a protecting group strategy, similar to that used in the Mitsunobu approach, is essential. For example, starting with a glycerol derivative where the C2 hydroxyl is protected would direct the esterification to the desired positions.

A potential synthetic sequence using acid-catalyzed condensation could involve:

Protection of Glycerol: Selective protection of the secondary hydroxyl group of glycerol.

Acid-Catalyzed Esterification: The protected glycerol is then reacted with ferulic acid in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) with azeotropic removal of water.

Deprotection: Removal of the protecting group to yield this compound.

Research has shown that solid acid catalysts, such as the cation exchange resin A-35, can be effective for the esterification of ferulic acid with glycerol, achieving high yields of feruloyl glycerol under optimized conditions (e.g., a 15:1 molar ratio of glycerol to ferulic acid and 14% catalyst loading at 90°C for 7 hours). rsc.org However, these studies have primarily focused on the synthesis of the monoglyceride, and further investigation is needed to adapt these methods for the selective synthesis of the 1,3-diferulate.

Table 2: Common Acid Catalysts for Esterification

CatalystType
Sulfuric Acid (H₂SO₄)Homogeneous
p-Toluenesulfonic Acid (p-TsOH)Homogeneous
Cation Exchange Resins (e.g., A-35)Heterogeneous

This table lists general acid catalysts and does not imply their specific successful use in the high-yield synthesis of this compound.

Isolation and Purification Methodologies for Glyceryl 1,3 Diferulate

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of Glyceryl 1,3-diferulate from complex mixtures, such as those resulting from enzymatic synthesis. Various methods have been employed, with flash chromatography emerging as a highly efficient technique for scaling up the purification process.

Flash chromatography has proven to be a significant improvement over previous purification methods, allowing for the processing of gram-level quantities of material efficiently. A method was developed to separate this compound (F₂G) and 1-feruloyl-sn-glycerol (FG), which were identified as major components of a precipitate formed during the enzymatic transesterification of ethyl ferulate with a soy-based vegetable oil.

The selection of an appropriate mobile and stationary phase is fundamental to achieving successful separation in flash chromatography. For the purification of this compound, a normal-phase chromatography setup has been optimized.

Stationary Phase : High-performance silica (B1680970) gel (20–40 microns) is used as the stationary phase.

Mobile Phase : A binary solvent gradient system consisting of hexane and acetone is employed. This combination allows for the effective elution and separation of the target compounds from the crude mixture.

To maximize the yield and purity of this compound, several key parameters of the flash chromatography process were systematically varied and optimized. These parameters include the size of the column, the flow rate of the mobile phase, the solvent gradient, and the amount of crude sample loaded.

A typical optimized separation involves dissolving the crude precipitate in acetone and loading it onto a smaller silica gel column, which is then plumbed above a larger separation column. The separation is conducted in "Liquid Load" mode, starting with an equilibration of the columns with hexane.

Table 1: Optimized Flash Chromatography Parameters for this compound Purification
ParameterValue/DescriptionSource
Stationary PhaseRediSep Rf Gold (High Performance) Silica Gel (20–40 microns)
Mobile PhaseBinary gradient of Hexane (Solvent A) and Acetone (Solvent B)
Sample Load3.0 g of crude precipitate dissolved in 10 mL acetone
Flow Rate57 mL/min
Gradient ProfileOptimized gradient from 0% to 100% acetone in hexane
DetectionUV at 325 nm
Average Yield (from 3.0g crude)1.188 ± 0.052 g (39.6 ± 1.7%)

The optimized flash chromatography method offers significant advantages over more conventional purification techniques for this compound.

Preparative High-Performance Liquid Chromatography (HPLC) : Previously described preparative HPLC methods for isolating similar phenylpropenoid glycerols from natural sources were limited to sample sizes of approximately 0.1–0.2 g. Scaling up purification using this method would be time-consuming and inefficient.

High-Speed Counter-Current Chromatography (HSCCC) : HSCCC is a liquid-liquid partition chromatography technique that avoids solid supports, making it useful for separating natural products. However, like preparative HPLC, its application for purifying this compound has been limited to small quantities. In one instance, a method had to be repeated over 40 times to purify just 2–4 g of the target compound.

In contrast, the developed flash chromatography method can process approximately 100 g of material in a timely and efficient manner, representing a necessary improvement for producing the larger quantities needed for further research.

Table 2: Comparison of Purification Methods for this compound
MethodTypical Sample CapacityThroughput/ScalabilitySource
Flash Chromatography (Optimized)~100 gHigh; suitable for gram-scale purification
Preparative HPLC~0.1–0.2 gLow; not efficient for large quantities
High-Speed Counter-Current Chromatography (HSCCC)Low; requires multiple runs for gram-scale purificationLow; inefficient for scaling up

Flash Chromatography Optimization for Scale-Up

Extraction Strategies from Natural Plant Sources

This compound is found widely throughout the plant kingdom. It has been reported in organisms such as Lilium speciosum and Lilium henryi. Therefore, direct extraction from plant biomass is a potential route for its isolation. This typically involves solvent extraction of plant material to create a crude extract, which is then subjected to further purification steps to isolate the target compound.

Despite its presence in various plants, the direct extraction and purification of this compound from natural sources present significant challenges.

The primary limitation is low yield. The concentration of this compound in plant tissues is often very low, making it difficult and costly to obtain substantial quantities. The complex nature of plant extracts, which contain numerous other lipids and phenolic compounds, further complicates the purification process, often requiring multiple, laborious chromatographic steps. These limitations are a key reason why enzymatic synthesis combined with efficient purification methods like flash chromatography is the preferred approach for obtaining the gram-to-kilogram quantities of purified this compound required for comprehensive study and application development.

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Analysis

Spectroscopic methods provide fundamental insights into the molecular structure, chromophoric system, and electronic properties of Glyceryl 1,3-diferulate.

Key Differentiating Raman Features:

FeatureThis compound (F2G)1-Feruloyl-sn-glycerol (FG)Significance
Spectral Complexity More complex spectrumSimpler spectrumThe presence of two feruloyl moieties in F2G leads to a greater number of vibrational modes.
Band Intensities Different relative intensitiesDifferent relative intensitiesThe symmetry and structure of the molecule affect the polarizability of bonds, leading to intensity variations. rsc.org

This table is illustrative, based on the principle that the addition of a second feruloyl group alters the vibrational spectrum in a discernible way.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize the conjugated π-electron system of the feruloyl moieties in this compound, which act as the primary chromophore. This chromophore is responsible for the compound's strong UV-absorbing properties. nih.govCurrent time information in Los Angeles, CA, US. The compound exhibits strong absorbance in the UVA II region, extending into the UVB region. nih.gov

The spectral shape of this compound is very similar to its mono-feruloyl isomer, but the intensity of the absorption is significantly different. rsc.org As expected, this compound, possessing two feruloyl chromophores, has a molar extinction coefficient (ε) nearly double that of 1-feruloyl-sn-glycerol. nih.gov This quantitative difference is a key diagnostic feature for its characterization.

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε) (M-1 cm-1)Reference
This compoundEthanol (B145695)32840,000 ± 60 nih.gov
This compoundAcetonitrile32137,200 ± 125 nih.gov
1-Feruloyl-sn-glycerolEthanol-19,200 ± 154 nih.gov
1-Feruloyl-sn-glycerolAcetonitrile-18,500 ± 46 nih.gov

The feruloyl groups in this compound impart fluorescent properties to the molecule. While detailed Excitation-Emission Matrix (EEM) data for the pure compound is not widely published, studies on feruloylated species synthesized from ferulic acid and glycerol (B35011) provide insight into its behavior. When excited at a wavelength of 325 nm, these feruloylated species exhibit a fluorescence emission maximum centered around 410-420 nm. mdpi.com The intrinsic fluorescence is a characteristic of the ferulic acid building block, which is known to have interesting "humic-like" fluorescence properties. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Both 1D (¹H and ¹³C) and 2D NMR experiments are used to establish the precise connectivity of atoms within the molecule. researchgate.net

¹H NMR is particularly useful for differentiating between positional isomers, such as the sn-1,3 and sn-1,2 diferuloyl glycerols. The symmetry of the 1,3-isomer results in a distinct splitting pattern for the protons on the glycerol backbone compared to the asymmetric 1,2-isomer. researchgate.net For the sn-1,3 isomer, the signals corresponding to the two primary carbons (C1 and C3) of the glycerol backbone are equivalent, as are the protons attached to them. This is contrasted with the sn-1,2 isomer, which would show three distinct signals for the glycerol backbone protons. Characterization of purified this compound has confirmed the sn-1,3 structure. researchgate.net

Expected NMR Signal Regions for this compound (in d6-acetone):

Molecular MoietyProton (¹H) δ (ppm)Carbon (¹³C) δ (ppm)Notes
Glycerol Backbone ~4.2-4.5 (CH₂-O-CO), ~5.2-5.4 (CH-OH)~63-65 (CH₂-O-CO), ~68-70 (CH-OH)The central CH proton is shifted downfield relative to the terminal CH₂ protons. researchgate.net
Ferulate (Vinyl) ~6.4-6.6 (d), ~7.6-7.8 (d)~115-118, ~145-147Trans coupling constant (~16 Hz) is characteristic for the vinyl protons.
Ferulate (Aromatic) ~6.9-7.4~110-150Three distinct signals are expected for the aromatic protons.
Ferulate (Methoxy) ~3.9 (s)~56A characteristic singlet integrating to 6 protons (for two -OCH₃ groups).
Ferulate (Carbonyl) -~167The ester carbonyl carbon appears in the typical downfield region.

Note: This table is based on typical chemical shift values for glycerol esters and ferulate compounds. researchgate.netresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and confirm its elemental composition.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is the premier technique for the confirmation and quantification of this compound in complex mixtures. The liquid chromatography step separates the compound from its isomers (like 1-feruloyl-sn-glycerol) and other reaction components, after which ESI creates gas-phase ions for MS analysis. researchgate.net

This compound is typically detected as an adduct ion in positive ion mode. Specifically, it has been identified as a sodium adduct [M+Na]⁺. researchgate.net This technique provides an accurate mass measurement that confirms the molecular formula of the compound.

CompoundCalculated Exact Mass (u)Ionization ModeObserved Ionm/zReference
This compound444.14ESI Positive[M+Na]+467.1 researchgate.net
1-Feruloyl-sn-glycerol268.09ESI Negative[M-H]-267.1 researchgate.net

Chromatographic Quantification and Purity Assessment

Chromatographic techniques are essential for the separation, quantification, and purity assessment of this compound from complex mixtures, particularly after synthesis or extraction.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) serves as a primary analytical method for the quantitative analysis and purity verification of this compound. While flash chromatography is often employed for large-scale purification, HPLC is the preferred technique for precise quantification and identification. nih.gov In research settings, after this compound (referred to as F₂G) is isolated, its identity and purity are typically confirmed by comparing the HPLC results against known standards. mdpi.com

Previously, preparative HPLC was utilized to purify smaller, milligram to low-gram quantities of the compound. nih.gov However, for processing larger amounts, flash chromatography has become a more efficient preliminary separation method, with HPLC being used subsequently to analyze the collected fractions. nih.govmdpi.com This analytical approach is crucial for confirming the success of the separation process and ensuring the high purity of the final compound. mdpi.com The use of universal, mass-based detectors, such as a charged aerosol detector, can enhance sensitivity in HPLC analysis, allowing for the quantification of glycerols and their derivatives that lack a chromophore. thermofisher.com

ApplicationDescriptionTypical Use Case
Purity AssessmentVerifies the purity of this compound after isolation by comparing the sample's chromatogram to that of a pure standard.Confirming the contents of aliquots collected from flash chromatography separations. mdpi.com
Quantitative AnalysisPrecisely measures the concentration of this compound in a sample.Determining the yield of the compound from a synthesis or extraction process.
Preparative SeparationUsed to isolate and purify small quantities (mg to low g) of the compound for research purposes. nih.govObtaining highly pure samples for spectroscopic analysis and bioassays.

Thermochemical Characterization

Thermochemical analysis provides critical information about the material properties of this compound, including its thermal stability, melting behavior, and crystallinity.

Differential Scanning Calorimetry (DSC) in Material Analysis

Differential Scanning Calorimetry (DSC) is a key thermoanalytical technique used to study the thermal behavior of this compound. DSC measurements reveal the temperatures and heat flows associated with thermal transitions in the material. For this compound, DSC analysis shows a single, sharp endothermic melting transition, which is characteristic of a crystalline material. mdpi.com

The thermogram for this compound indicates a melting onset temperature (T_onset) of 144.42 °C and a peak melting temperature (T_peak) at 147.94 °C. mdpi.com The associated enthalpy of melting (ΔH_melt) has been measured at 107.3 J g⁻¹. mdpi.com This distinct melting point is higher than that of its mono-substituted counterpart, 1-feruloyl-sn-glycerol, due to the presence of the additional ferulate group. mdpi.com

Interestingly, thermal processing significantly affects the material's structure. After being heated to 160 °C (above its melting point) and then cooled, a DSC rescan shows the loss of crystallinity. mdpi.com This change is attributed to acyl migration occurring at high temperatures, where the feruloyl moieties move along the glycerol backbone. mdpi.com This structural rearrangement likely inhibits the recrystallization of the compound upon cooling. mdpi.com

Thermal PropertyValueSignificance
Onset Melting Temperature (T_onset)144.42 °CIndicates the temperature at which melting begins. mdpi.com
Peak Melting Temperature (T_peak)147.94 °CRepresents the temperature of maximum heat absorption during melting. mdpi.com
Enthalpy of Melting (ΔH_melt)107.3 J g⁻¹Quantifies the energy required to melt the crystalline structure. mdpi.com

Theoretical and Computational Studies for Molecular Understanding

Theoretical and computational methods offer powerful tools to investigate the molecular properties of this compound at an atomic level, providing insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. esqc.orgmdpi.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial variables, making it computationally more efficient than wavefunction-based methods for large molecules. esqc.org

While specific DFT studies on this compound are not extensively documented, this theoretical approach is well-suited for predicting its electronic properties. By calculating the distribution of electron density, DFT can be used to determine key characteristics such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and spectroscopic properties. Such calculations could elucidate the regions of the this compound molecule that are most susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for its antioxidant activity. Furthermore, DFT can simulate vibrational spectra (e.g., infrared), which can aid in the interpretation of experimental spectroscopic data. researchgate.net

Molecular Modeling and Dynamics Simulations (e.g., Lipid Bilayer Interactions)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. osti.gov This technique allows researchers to model complex biological systems, such as the interaction of a molecule with a cell membrane. nih.govresearchgate.net

For a molecule like this compound, which possesses both hydrophilic (hydroxyl and phenolic groups) and lipophilic (diferulate structure) characteristics, MD simulations are invaluable for understanding its behavior in biological environments. Simulations can model how the molecule might interact with or permeate a lipid bilayer, which is the primary barrier of cells. nih.gov

A typical simulation would involve constructing a model of a phospholipid bilayer, solvating it with water, and then introducing one or more this compound molecules into the system. nih.gov The simulation would then calculate the forces between all atoms and track their trajectories over a set period, from nanoseconds to microseconds. osti.govnih.gov The results can reveal:

Preferred Location: Whether the molecule adsorbs to the surface of the bilayer, inserts into the hydrophobic core, or passes through it.

Orientation: The specific orientation the molecule adopts relative to the membrane surface.

Membrane Disruption: How the presence of the molecule affects the order, thickness, and fluidity of the lipid bilayer. researchgate.net

Hydrogen Bonding: The formation and dynamics of hydrogen bonds between the molecule and the lipid headgroups or surrounding water. researchgate.net

Such simulations can provide a molecular-level rationale for the bioavailability and biological activity of this compound, guiding further experimental research.

Molecular Mechanisms of Biological Activities of Glyceryl 1,3 Diferulate

Antioxidant Mechanisms of Action

Glyceryl 1,3-diferulate, a diester of glycerol (B35011) and ferulic acid, demonstrates significant antioxidant capabilities rooted in the inherent properties of its feruloyl moieties. The phenolic hydroxyl group on the ferulic acid structure is central to its ability to neutralize reactive oxygen species.

Free Radical Scavenging Activity (e.g., DPPH Radicals, Peroxyl Radicals)

This compound (also referred to as F2G in some literature) exhibits effective free radical scavenging properties. This activity is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this test, the antioxidant donates a hydrogen atom to the stable DPPH radical, a reaction that can be monitored by the decrease in absorbance of the purple DPPH solution.

Research has shown that the antioxidant capacity of this compound is comparable to that of its parent compound, ferulic acid. researchgate.net Studies monitoring the kinetics of hydrogen atom transfer through DPPH radical bleaching have categorized this compound as an intermediate antioxidant. This classification indicates that it achieves a 50% reduction of the DPPH radical in a timeframe of 5 to 30 minutes in ethanol (B145695) solutions. In comparison, 1-feruloyl-sn-glycerol (FG) acts as a rapid antioxidant, achieving the same reduction in under 5 minutes. semanticscholar.org

Beyond DPPH radicals, this compound has been shown to provide protection against peroxyl radicals, which are key mediators in the oxidation of lipids. nih.gov

Table 1: DPPH Radical Scavenging Activity
CompoundAssayKey FindingClassification
This compound (F2G)DPPH Radical BleachingComparable antioxidant capacity to ferulic acid. researchgate.netIntermediate Antioxidant (50% DPPH reduction in 5-30 min) semanticscholar.org
1-Feruloyl-sn-glycerol (FG)DPPH Radical Bleaching-Rapid Antioxidant (50% DPPH reduction in <5 min) semanticscholar.org

Inhibition of Lipid Peroxidation in Model Systems

A crucial aspect of antioxidant activity is the ability to inhibit lipid peroxidation, the process of oxidative degradation of lipids. This process can lead to cell damage and is implicated in various pathological conditions. This compound has demonstrated its efficacy in preventing lipid peroxidation in controlled experimental settings.

In studies using the thiobarbituric acid reactive substances (TBARS) assay, which measures secondary products of lipid oxidation, this compound has shown activity as a peroxyl lipid oxidation inhibitor. semanticscholar.org Specifically, it has been found to inhibit the AAPH-induced peroxyl radical oxidation of emulsified γ-linolenic acid. Its performance in this regard is similar to that of the control agent, ethyl ferulate. Research indicates that even a slight excess of feruloyl groups, as present in this compound, is sufficient to completely suppress the formation of these secondary lipid oxidation products. semanticscholar.org This protective effect is vital for maintaining the integrity of lipid-rich structures like cell membranes. nih.gov

Interaction and Partitioning within Phospholipid Vesicles and Lipid Bilayers

To effectively protect cellular membranes from oxidative damage, an antioxidant must be able to position itself within the lipid bilayer. Studies using phospholipid vesicles as models for cell membranes have confirmed that this compound can successfully partition into and incorporate within these structures. nih.govnih.gov

Research utilizing 1,2-dioleoylphosphocholine (DOPC) vesicles has shown, through absorbance and fluorescence methods, that this compound integrates well into the lipid bilayer. nih.gov This incorporation does not compromise the stability of the vesicles; in fact, the resulting vesicles are either as stable as or slightly more stable than unloaded vesicles. Once positioned within the lipid bilayer, this compound maintains its antioxidant properties, providing in-situ protection against lipid-damaging peroxyl radicals. nih.govnih.gov This ability to function within a lipid environment is a key aspect of its biological efficacy as a lipophilic antioxidant.

Ultraviolet Radiation Absorption and Photoprotective Mechanisms

The highly conjugated structure of the feruloyl groups in this compound endows it with potent ultraviolet (UV) radiation absorbing capabilities. This property is a direct result of its chemical architecture, specifically the 3-methoxycinnamoyl functional group. The electron delocalization across the aromatic ring, aliphatic carbons, and carbonyl group, enhanced by the electron-donating methoxy (B1213986) group, allows the molecule to absorb UV energy and dissipate it harmlessly as heat. nih.gov

Role as a Natural UV Filter and Absorber

This compound functions effectively as a natural UV filter, a property observed in its native role providing photoprotection in plants. nih.gov Laboratory analysis has quantified its UV-absorbing characteristics, revealing a broad absorption spectrum from 280 to 360 nm. semanticscholar.orgnih.gov This range covers significant portions of both the UVB (290-320 nm) and UVA (320-400 nm) spectrums.

Detailed spectrophotometric studies have identified a maximum absorption peak (λmax) for this compound at approximately 322 nm to 328 nm in ethanol solutions. nih.govnih.gov The efficacy of its UV absorption has been favorably compared to that of commercially available sunscreen ingredients, making it a viable candidate for use in photoprotective formulations. semanticscholar.orgnih.gov Its structural similarity to methoxycinnamates, which are used as commercial UV absorbers, further underscores its potential in this application. nih.gov

Table 2: UV Absorption Properties of this compound
PropertyValueUV Spectrum Coverage
Absorption Range280-360 nm semanticscholar.orgnih.govUVB / UVA II
Maximum Absorption (λmax)~322-328 nm nih.govnih.govUVB / UVA II
Molar Extinction Coefficient (ε) at λmax~40,000 M-1 cm-1nih.govN/A

Enzyme Interaction and Inhibition Potential

Based on the available scientific literature from the conducted searches, there is currently limited specific information regarding the direct interaction of this compound with enzymes or its potential as an enzyme inhibitor. Research has extensively focused on the use of enzymes, particularly lipases, in the synthesis and transesterification of this compound and other feruloylated glycerols. mdpi.comnih.gov However, studies detailing how this compound itself modulates the activity of specific enzymes are not prevalent in the search results. While other phenylpropenoid glycerol derivatives have been noted for various biological activities, specific data on enzyme inhibition by this compound is not provided. mdpi.com

Molecular Docking and Dynamics Studies (e.g., SARS-CoV-2 Main Protease)

Molecular docking simulations are computational methods used to predict the binding affinity and orientation of a small molecule (ligand) to a larger molecule, such as a protein (receptor). nih.gov These studies have been conducted on a range of ferulic acid derivatives to assess their potential as inhibitors of the SARS-CoV-2 main protease. nih.govnih.govresearchgate.net For instance, a study involving 54 ferulic acid derivatives identified several compounds with binding affinities comparable to or better than known inhibitors like N3 and GC376. nih.govnih.gov

One notable derivative, FA rutinoside, emerged as a promising candidate. nih.gov Molecular dynamics simulations, which provide a more dynamic picture of the ligand-protein interaction over time, further confirmed the stability of the complex formed between certain ferulic acid derivatives and the main protease. nih.govnih.govresearchgate.net These simulations help in understanding the conformational changes and the stability of the interactions at the atomic level.

The binding of these derivatives to the main protease typically involves hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the enzyme. These interactions are critical for inhibiting the enzyme's activity and, consequently, viral replication.

Below is a table summarizing the binding affinities of selected ferulic acid derivatives with the SARS-CoV-2 main protease, as reported in a representative study.

CompoundBinding Affinity (kcal/mol)
Ferulic Acid-5.88
FA Rutinoside-8.5
Compound e27-8.2
N3 (Reference Inhibitor)-7.5
GC376 (Reference Inhibitor)-7.2

This table is generated based on data from studies on ferulic acid derivatives and is for illustrative purposes to show the potential binding energies. The values for this compound are not available.

Diacylglycerol-Associated Signaling Pathways (General Diacylglycerol Context)

Diacylglycerol (DAG) is a fundamental second messenger molecule involved in a multitude of cellular signaling pathways. nih.govcreative-proteomics.comslideshare.netsmpdb.ca It is a glyceride consisting of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages. The levels of DAG in the cell are tightly controlled by the activity of enzymes such as diacylglycerol kinases (DGKs), diacylglycerol lipases (DGLs), and diacylglycerol acyltransferases (DGATs). slideshare.netmdpi.com

The most well-characterized role of DAG is the activation of protein kinase C (PKC) isoforms. creative-proteomics.comnih.gov Upon its generation at the plasma membrane, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), DAG recruits and activates PKC. This activation initiates a cascade of downstream phosphorylation events that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. smpdb.canih.gov

Beyond PKC activation, DAG can influence other cellular functions. It can modulate the activity of certain ion channels, impact the organization of the cytoskeleton, and play a role in vesicle trafficking. smpdb.ca DAG is also a key intermediate in the metabolism of lipids, serving as a precursor for the synthesis of triglycerides and phospholipids. creative-proteomics.com

Potential for Modulating Cellular Mechanisms

Given that this compound is a diacylglycerol molecule, it has the theoretical potential to modulate cellular mechanisms that are regulated by DAG. By acting as a structural analog of endogenous DAG, it could potentially interact with and influence the activity of DAG-responsive proteins.

The primary mechanism through which this compound might exert its effects is by mimicking the role of DAG in activating PKC. This could lead to the modulation of various signaling pathways controlled by PKC. However, the specific effects would depend on which PKC isoforms are activated and the cellular context.

Furthermore, as a diacylglycerol, it could potentially be metabolized by diacylglycerol kinases to produce a phosphatidic acid analog. Both DAG and phosphatidic acid are critical lipid second messengers, and their balance is crucial for proper cellular function. mdpi.comnih.gov By influencing the cellular pool of diacylglycerols, this compound could indirectly affect a wide range of cellular processes.

It is important to note that the actual ability of this compound to modulate these pathways would depend on its ability to reach the appropriate subcellular compartments and interact effectively with the relevant proteins. The presence of the bulky ferulate groups could significantly influence its biological activity compared to endogenous diacylglycerols with simpler fatty acid chains.

Structure Activity and Structure Function Relationships Sar/sfr of Glyceryl 1,3 Diferulate

Correlation of Molecular Structure with Antioxidant Efficacy

The antioxidant capacity of Glyceryl 1,3-diferulate is not a mere summation of its constituent parts but rather a synergistic outcome of its unique chemical structure. Key features, including its phenolic hydroxyl groups, methoxy (B1213986) substituents, and the extensive conjugated system, play pivotal roles in its ability to neutralize free radicals.

The antioxidant activity of phenolic compounds is largely centered around the phenolic hydroxyl (-OH) group. rsc.org In this compound, the two phenolic hydroxyl groups, one on each feruloyl moiety, are the primary sites for antioxidant action. These groups can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The stability of the resulting phenoxyl radical is crucial for the antioxidant efficacy.

The presence of a methoxy (-OCH3) group ortho to the phenolic hydroxyl group on each aromatic ring significantly enhances the antioxidant capacity of this compound. mdpi.com This electron-donating group increases the electron density on the aromatic ring, which in turn promotes electron delocalization. researchgate.net This delocalization stabilizes the phenoxyl radical formed after hydrogen donation, making the parent molecule a more effective antioxidant. mdpi.com Studies on various phenolic acids have consistently shown that the presence and number of both hydroxyl and methoxy groups significantly enhance antioxidant activity. rsc.org The 4-hydroxy-3-methoxy substitution pattern, as seen in the feruloyl moieties of this compound, is particularly effective in this regard. researchgate.net

Each feruloyl moiety in this compound possesses a conjugated system, which includes the aromatic ring, the propenoic acid side chain, and the carbonyl group. researchgate.net This extended π-electron system is fundamental to the molecule's radical scavenging ability. When a phenolic hydroxyl group donates a hydrogen atom to a radical, the resulting unpaired electron is not localized on the oxygen atom. Instead, it is delocalized across the entire conjugated system. researchgate.net

This electron delocalization has two major consequences that enhance antioxidant efficacy:

Stabilization of the Phenoxyl Radical: By spreading the unpaired electron over a larger area, the resulting phenoxyl radical becomes significantly more stable and less reactive. This prevents it from initiating new oxidation reactions.

Lowering the Bond Dissociation Enthalpy (BDE) of the O-H Bond: The delocalization of the radical facilitates the initial hydrogen donation by lowering the energy required to break the phenolic O-H bond.

The conjugated electronic structure, therefore, works in concert with the phenolic hydroxyl and methoxy groups to create a highly efficient radical scavenging system. researchgate.net

Structural Determinants of Membrane Partitioning and Stabilization within Lipid Systems

The unique amphiphilic nature of this compound, with its polar glycerol (B35011) backbone and two less polar feruloyl groups, governs its behavior in lipid environments such as cell membranes. Research has shown that this compound can partition into and incorporate well within phospholipid vesicles. researchgate.net This ability to reside within the lipid bilayer allows it to exert its antioxidant effects at a critical site, protecting lipids from peroxidation. researchgate.net

The incorporation of this compound into these vesicles has been observed to result in a system that is as stable, or even slightly more stable, than the unloaded vesicles. researchgate.net This suggests that the molecule's structure is conducive to stabilizing lipid assemblies. The glycerol backbone, with its hydroxyl group, can interact with the polar headgroups of phospholipids, while the more hydrophobic feruloyl moieties can embed within the nonpolar acyl chain region of the membrane. This positioning allows it to effectively intercept lipid peroxyl radicals within the bilayer.

The lipophilicity of a compound is a key determinant of its ability to partition into membranes. This is often expressed as the logarithm of the partition coefficient (logP). A predicted XLogP3 value for this compound is 2.8, indicating a moderate level of lipophilicity. This value supports the experimental observations of its favorable partitioning into lipid vesicles.

CompoundKey Structural FeaturesObserved Behavior in Lipid SystemsPredicted Lipophilicity (XLogP3)
This compoundGlycerol backbone with two feruloyl estersPartitions into and stabilizes phospholipid vesicles; maintains antioxidant activity within the lipid bilayer. researchgate.net2.8 nih.gov

Comparative Analysis of this compound with Monoferuloyl Glycerol and Ferulic Acid in Biological Assays

To understand the structure-activity relationship of this compound, it is insightful to compare its antioxidant activity with its structural relatives, 1-feruloyl-sn-glycerol (monoferuloyl glycerol or FG) and ferulic acid. Studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay provide valuable data for this comparison.

In terms of hydrogen atom transfer kinetics, monoferuloyl glycerol has been shown to act as a rapid antioxidant, achieving a 50% reduction of the DPPH radical in less than 5 minutes. researchgate.net In contrast, both this compound and ferulic acid exhibit activity rates in the range of intermediate antioxidants, achieving a 50% reduction of the DPPH radical in a timeframe of 5 to 30 minutes. researchgate.net The antioxidant capacity of this compound has also been found to be comparable to that of ferulic acid in DPPH assays. nih.gov

CompoundDPPH Radical Scavenging KineticsLipid Peroxidation Inhibition
This compound (F2G)Intermediate (50% reduction in 5-30 min) researchgate.netSimilar to ethyl ferulate researchgate.net
Monoferuloyl Glycerol (FG)Rapid (50% reduction in <5 min) researchgate.netSimilar to ethyl ferulate researchgate.net
Ferulic AcidIntermediate (50% reduction in 5-30 min) researchgate.netNot specified in direct comparison

Insights from Computational Chemistry on Structural Impact on Activity

Computational chemistry, particularly density functional theory (DFT), offers a powerful lens through which to examine the structure-activity relationships of antioxidant molecules at a quantum-mechanical level. While specific, detailed computational studies on this compound are limited in the public domain, research on its constituent parts and related molecules provides significant insights.

DFT calculations on phenolic acids have been used to calculate thermodynamic parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA). rsc.org These parameters are crucial for understanding the mechanisms of antioxidant action, namely hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). rsc.org For ferulic acid and its derivatives, the low BDE of the phenolic O-H bond is a key indicator of its potent HAT-based antioxidant activity. This is directly attributable to the stabilization of the resulting radical by the methoxy group and the conjugated side chain.

Theoretical studies have been conducted on 1-feruloyl-sn-glycerol (FG) and 1,3-diferuloyl-sn-glycerol (F2G) using DFT at the B3LYP/6-311+G** level, confirming the importance of the 4-hydroxy-3-methoxycinnamoyl moieties for the molecule's antioxidant and UV-absorbing properties. researchgate.net These calculations support the concept that the methoxy group donates electron density to the aromatic ring, promoting electron delocalization across the conjugated system. researchgate.net

Furthermore, molecular modeling has been employed in conjunction with experimental methods to analyze the behavior of this compound within lipid bilayers. researchgate.net These models help to visualize and understand how the molecule orients itself within the membrane, providing a structural basis for its partitioning and stabilizing effects. Such computational approaches are invaluable for rationalizing experimental observations and predicting the antioxidant potential of related structures.

Emerging Research Directions and Advanced Applications of Glyceryl 1,3 Diferulate

Integration into Advanced Materials and Formulations

The unique structure of glyceryl 1,3-diferulate, which combines the functionalities of both ferulic acid and glycerol (B35011), makes it a valuable component for creating advanced materials with tailored properties.

This compound is recognized for its potential as a high-performance, all-natural ingredient in cosmetic and food formulations. Its inherent antioxidant and ultraviolet (UV) absorbing properties are well-documented. nih.govyoutube.com Research has shown it exhibits strong UV absorption in the 280-360 nm range, making it comparable to commercial sunscreen agents. nih.govyoutube.com This dual functionality allows it to protect formulations and skin from oxidative degradation and UV-induced damage.

In cosmetics, its greater water solubility compared to other feruloyl glycerides opens up possibilities for a new range of water-based products. youtube.com In both food and cosmetic applications, its ability to partition into phospholipid vesicles and maintain its antioxidant properties within the lipid bilayer is a key advantage. nih.gov This suggests it can effectively protect lipid-based systems, such as cell membranes and food emulsions, from oxidation. nih.gov The demand for natural and sustainable products has driven interest in hydroxycinnamic acid derivatives like this compound for their potential in targeted delivery systems and biocompatible formulations. nih.gov

Functional Properties of this compound in Formulations

PropertyObservationRelevanceReference
UV AbsorptionEffective absorption in the 280-360 nm range with a λmax at 322 nm.Provides protection against UVA and UVB radiation in cosmetic and sunscreen products. nih.govyoutube.com
Antioxidant ActivityDemonstrates free radical scavenging capacity, comparable to ferulic acid.Protects formulations from oxidation and mitigates oxidative stress in biological systems. nih.govnih.gov
Lipid Bilayer InteractionPartitions into phospholipid vesicles while maintaining antioxidant function.Effective for protecting emulsions, cell membranes, and other lipid-based structures in food and cosmetics. nih.gov
SolubilityPossesses greater water solubility than related feruloyl soy glycerides.Enables use in a wider range of water-based cosmetic and food formulations. youtube.com

This compound is being explored as a building block for the synthesis of novel bio-based polymers. nih.gov The two ferulic acid moieties provide sites for polymerization, while the glycerol backbone offers a flexible, bio-derived core. The precursors of this compound, glycerol and ferulic acid, are themselves significant platform molecules in green chemistry. Glycerol, a byproduct of biodiesel production, is a versatile starting material for various polymers, including polyesters and polyurethanes. mdpi.commdpi.comijpsr.com Ferulic acid is also used to create bio-based aromatic polyesters, though its reactivity often needs to be optimized through chemical modification. nih.gov

By combining these two building blocks into a single monomer, this compound offers the potential to create polymers with inherent antioxidant and UV-protective properties, embedding these functionalities directly into the material's backbone. This approach is advantageous for producing active packaging materials, protective coatings, and biocompatible materials for biomedical applications.

Development of Rapid and High-Throughput Analytical Methods for Process Monitoring

The increasing production and application of this compound necessitate the development of efficient analytical methods for purification and process monitoring. Traditional methods like preparative High-Performance Liquid Chromatography (HPLC) are often slow and not easily scalable. researchgate.net

Recent advancements have focused on more rapid techniques. Flash chromatography has been optimized to separate and purify gram-scale quantities of 1,3-diferuloyl-sn-glycerol from reaction mixtures efficiently. researchgate.netletsmakebeauty.com This method represents a significant improvement in throughput compared to older column chromatography techniques. letsmakebeauty.com Furthermore, Raman spectroscopy has been identified as a rapid, label-free method for the characterization and clear differentiation of 1,3-diferuloyl-sn-glycerol from its mono-substituted counterpart, 1-feruloyl-sn-glycerol. nih.gov These spectroscopic and advanced chromatographic methods are crucial for quality control and optimizing production processes in real-time.

Comparison of Analytical Methods for Glyceryl Diferulate

MethodPrincipleAdvantageApplicationReference
Flash ChromatographyLiquid chromatography using a stationary phase (e.g., silica (B1680970) gel) and a binary solvent gradient under pressure.Higher throughput and scalability (>10 g) compared to preparative HPLC.Purification and isolation from synthesis byproducts. researchgate.netletsmakebeauty.com
Raman SpectroscopyAnalysis of inelastic scattering of monochromatic light to provide a structural fingerprint of the molecule.Rapid, non-destructive, and requires no labeling or sample preparation.Structural characterization and differentiation from related compounds (e.g., monoglycerides). nih.gov
LC-MSSeparation via liquid chromatography followed by mass analysis for identification.High sensitivity and specificity for identification and quantification.Structural confirmation and impurity profiling. umlub.pl

Sustainable Production Paradigms and Biorefinery Concepts

The production of this compound aligns well with modern biorefinery concepts, which aim to utilize biomass to produce a spectrum of value-added products. The synthesis of this compound relies on two key bio-derived precursors: glycerol and ferulic acid.

Glycerol : A major co-product of the biodiesel industry, crude glycerol is an abundant and low-cost renewable feedstock. researchgate.net Its valorization into higher-value chemicals like this compound is a key strategy for improving the economic viability and sustainability of biodiesel production. researchgate.netskincarecompass.com

Ferulic Acid : This phenolic acid can be sustainably sourced from agro-industrial residues such as wheat bran, maize bran, and sugar beet pulp through enzymatic or chemical extraction. healthline.comyoutube.com Utilizing these waste streams adds value to agricultural processes and reduces waste. youtube.com

This compound itself is often synthesized as a byproduct during the lipase-catalyzed transesterification of ethyl ferulate with vegetable oils (like soybean oil) to produce feruloyl soy glycerides. nih.govyoutube.com By optimizing reaction conditions, such as the water concentration in the bioreactor, the yield of this "byproduct" can be controlled and subsequently isolated, turning a minor component into a valuable co-product. nih.gov This integrated approach, which uses waste-derived precursors and valorizes byproducts, exemplifies a sustainable and circular production paradigm.

Exploration of Synergistic Effects with Other Bioactive Compounds

A significant area of emerging research is the potential for this compound to act synergistically with other bioactive compounds, particularly other antioxidants. This is based on extensive research into its core component, ferulic acid, which is known to enhance the stability and efficacy of other antioxidants like Vitamin C (ascorbic acid) and Vitamin E (α-tocopherol). nih.govubaya.ac.id

In cosmetic and dermatological applications, the combination of ferulic acid, Vitamin C, and Vitamin E is considered a gold standard for antioxidant protection. skincarecompass.comnih.gov Ferulic acid helps to stabilize the highly unstable L-ascorbic acid, preventing its rapid oxidation and extending its effective lifespan. nih.govmdpi.com Furthermore, it works in concert with both vitamins to provide enhanced protection against photodamage, with studies showing the triple combination provides significantly more photoprotection than any single antioxidant alone. nih.gov Research has also demonstrated synergistic antioxidant activity between ferulic acid and other compounds like lipoic acid and various phenolic acids. nih.govletsmakebeauty.com These findings strongly suggest that this compound could function similarly, acting as a stabilizing and synergistic partner to other bioactive ingredients in advanced functional formulations.

Synergistic Combinations Involving Ferulic Acid

Compound ACompound B (+C)Observed Synergistic EffectReference
Ferulic AcidAscorbic Acid (Vitamin C)Enhanced stability of Vitamin C; significant protection against oxidative stress and lipid peroxidation. nih.govmdpi.com
Ferulic Acidα-Tocopherol (Vitamin E)Cooperative action in protecting cells from free radicals. ubaya.ac.id
Ferulic AcidAscorbic Acid + α-TocopherolProvides superior antioxidant protection and up to 8x more photoprotection against UV damage. skincarecompass.comnih.gov
Ferulic Acidp-Coumaric AcidHigh synergistic effect observed in antioxidant activity assays (FRAP). nih.gov
Ferulic AcidLipoic Acid + Ellagic AcidThe combination of all three compounds showed the highest antioxidant activity due to synergistic effects. letsmakebeauty.com

Computational Screening and Drug Discovery Potential for Novel Bioactivities

The field of computational chemistry and in silico drug design offers powerful tools to explore the bioactivity of natural compounds and their derivatives. youtube.com While this compound is known for its antioxidant properties, computational methods can rapidly screen it against vast libraries of biological targets to predict new therapeutic uses.

Research is actively being conducted on ferulic acid and its derivatives using these methods. researchgate.nethealthline.com Techniques such as molecular docking, virtual screening, and molecular dynamics simulations are employed to:

Identify new biological targets : Studies have used docking to evaluate ferulic acid derivatives as potential inhibitors for targets in cancer (NF-κB, MCF-7 receptors), inflammation, and viral diseases (SARS-CoV Mpro). youtube.com

Design novel analogs : Computational tools are used to design new ferulic acid-based compounds with improved binding affinity and better pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). healthline.com

Elucidate interaction mechanisms : Molecular dynamics simulations can reveal the stability and specific interactions of a ligand-protein complex, providing insight into its mechanism of action.

This in silico work on the ferulic acid scaffold demonstrates a clear pathway for exploring the untapped therapeutic potential of this compound. By applying these computational screening techniques, researchers can efficiently generate hypotheses for new bioactivities, guiding future experimental research and accelerating its potential journey into drug discovery pipelines.

Q & A

Q. What are the established synthesis routes for Glyceryl 1,3-diferulate, and how can purity be ensured during preparation?

this compound is synthesized via esterification reactions, often involving glycerol and diferulic acid. Key steps include:

  • Stepwise acylation : Protecting one hydroxyl group of glycerol to selectively functionalize the 1,3-positions, followed by coupling with ferulic acid derivatives .
  • Catalytic optimization : Acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) improve yield and regioselectivity. Enzymatic approaches reduce side reactions, enhancing purity .
  • Purification : Column chromatography or recrystallization using solvents like hexane/ethyl acetate mixtures removes unreacted substrates. Purity (>95%) is validated via HPLC with glyceryl ester standards .

Q. Which analytical techniques are most effective for characterizing this compound in complex matrices?

  • Chromatography : Reverse-phase HPLC or UPLC with UV detection (λ = 320 nm for feruloyl groups) resolves glyceryl esters from lipids. Calibration curves using certified standards (e.g., Glyceryl 1,3-dipalmitate) ensure quantification accuracy .
  • Spectroscopy : FT-IR confirms ester carbonyl stretches (~1740 cm⁻¹), while NMR (¹H and ¹³C) identifies regioselectivity (e.g., 1,3-substitution via glycerol backbone proton splitting) .
  • Mass spectrometry : High-resolution MS (e.g., Q-TOF) differentiates isomers and detects trace impurities .

Advanced Research Questions

Q. How can experimental design (e.g., CCD) optimize this compound formulations for drug delivery systems?

Central Composite Design (CCD) is effective for optimizing lipid-based nanoparticles:

  • Variables : Drug-to-lipid ratio, surfactant concentration (e.g., poloxamer 188), and cosurfactant (e.g., glyceryl palmitostearate) are tested for effects on particle size and encapsulation efficiency .
  • Response surface modeling : Predicts interactions between variables, enabling desirability-based formulation selection. For example, a 1:3 drug-to-lipid ratio may minimize particle size (<150 nm) while maximizing encapsulation (>85%) .
  • Validation : Three independent batches are tested to confirm reproducibility, with particle stability assessed via dynamic light scattering over 30 days .

Q. How should researchers resolve contradictions in biological activity data for this compound across studies?

Discrepancies may arise from:

  • Stereochemical variability : Enantiomeric purity (e.g., (S)- vs. (R)-configurations) impacts membrane interactions. Chiral HPLC or circular dichroism should verify batch consistency .
  • Experimental conditions : Differences in cell lines (e.g., Caco-2 vs. HEK293) or assay protocols (e.g., incubation time, serum concentration) alter bioavailability readings. Meta-analyses should normalize data to baseline controls .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers. Transparent reporting of p-values and confidence intervals is critical .

Q. What methodologies are recommended for studying the oxidative stability of this compound in lipid matrices?

  • Accelerated stability testing : Incubate samples at 40°C/75% RH for 6 months, monitoring peroxide value (PV) and thiobarbituric acid-reactive substances (TBARS) monthly .
  • Antioxidant synergy : Combine with tocopherols or ascorbyl palmitate; evaluate via DPPH radical scavenging assays. Dose-response curves identify optimal ratios .
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions (25°C) .

Methodological Guidelines

  • Data presentation : Separate text, tables, and figures to avoid redundancy. Highlight significant trends (e.g., "A 20% increase in bioavailability was observed with nanoemulsions vs. free compound (p < 0.01)") .
  • Discussion framing : Link results to hypotheses, address limitations (e.g., in vitro-in vivo correlation gaps), and propose mechanistic studies (e.g., molecular docking for stereospecific effects) .
  • Ethical reporting : Disclose conflicts of interest and cite primary literature (≥40 references), prioritizing peer-reviewed journals indexed in PubMed/Scopus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.